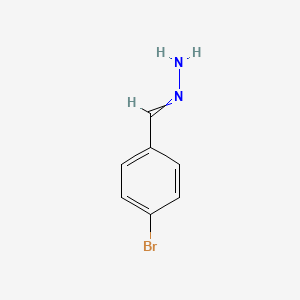

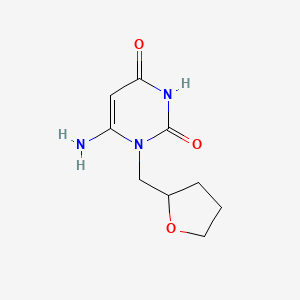

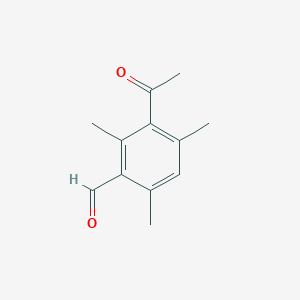

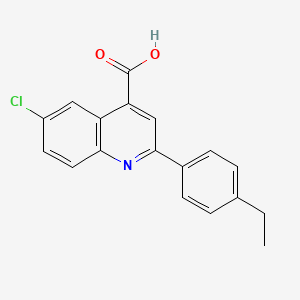

6-amino-1-(tetrahydrofuran-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-amino-1-(tetrahydrofuran-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione, commonly referred to as 6-ATP, is an important compound in a wide range of biochemical and physiological processes. It is an important intermediate in the synthesis of various proteins and peptides, and is also involved in the regulation of the cell cycle. It is widely used in laboratory experiments and is of great interest to scientists due to its potential therapeutic applications.

Applications De Recherche Scientifique

Green Synthesis Methods

A green method for synthesizing dihydrofuropyrido[2,3-d]pyrimidines using 6-amino-1,3-dimethyl pyrimidine-2,4(1H,3H)-dione, aldehydes, and pyridinium ylides was investigated by Ahadi et al. (2014). This approach avoids the need for chromatography and recrystallization, offering a more environmentally friendly and efficient synthesis process (Ahadi et al., 2014).

Synthesis of Pyrimido[4,5-d]pyrimidin-2,4-diones

Hamama et al. (2012) explored the reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with primary amines and aldehydes to synthesize pyrimido[4,5-d]pyrimidin-2,4-diones. This method allows for the synthesis of these compounds with different substitutions, contributing to diverse pharmaceutical applications (Hamama et al., 2012).

Preparation of Rhenium Tricarbonyl Complexes

Wei et al. (2005) modified thymidine and uridine to create a series of amine analogs, including 1-{5-[(bis(pyridin-2-ylmethyl)amino)methyl]-4-hydroxytetrahydrofuran-2-yl}-5-methyl-1H-pyrimidine-2,4-dione. These compounds were used to prepare rhenium tricarbonyl complexes, showcasing potential applications in medicinal chemistry and imaging (Wei et al., 2005).

Synthesis of Fused Pyrimidine Derivatives

Inazumi et al. (1994) discussed the synthesis of fused pyrimidine derivatives, including reactions of 6-(alk-2-enylamino)-5-formyl-1,3-dimethylpyrimidine-2,4(1H,3H)-diones. These compounds have potential applications in creating novel pharmaceuticals and chemical intermediates (Inazumi et al., 1994).

Synthesis of Indeno[2′,1′:5,6]pyrido[2,3-d]pyrimidine Derivatives

Ghashang et al. (2017) described a multi-component reaction using 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione to synthesize indeno[2′,1′:5,6]pyrido[2,3-d]pyrimidine derivatives. This work highlights the compound's role in creating structurally diverse pharmaceuticals (Ghashang et al., 2017).

Synthesis of Pyrido[4,3-d]pyrimidine-2,4-diones

Furrer et al. (1994) synthesized pyrido[4,3-d]pyrimidine-2,4-diones, demonstrating the compound's utility in creating antithrombotic compounds with potential medicinal benefits (Furrer et al., 1994).

Propriétés

IUPAC Name |

6-amino-1-(oxolan-2-ylmethyl)pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O3/c10-7-4-8(13)11-9(14)12(7)5-6-2-1-3-15-6/h4,6H,1-3,5,10H2,(H,11,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTBZHWDRUYMVEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN2C(=CC(=O)NC2=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50393171 |

Source

|

| Record name | STK631616 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-1-(oxolan-2-ylmethyl)pyrimidine-2,4-dione | |

CAS RN |

638136-91-1 |

Source

|

| Record name | STK631616 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-allyl-5-[(2-chloro-5-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1273377.png)

![4-[4-(3-Hydroxy-3-methylbut-1-ynyl)phenyl]-2-methylbut-3-yn-2-ol](/img/structure/B1273381.png)

![4-ethyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1273392.png)

![5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1273394.png)

![Methyl Bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1273406.png)